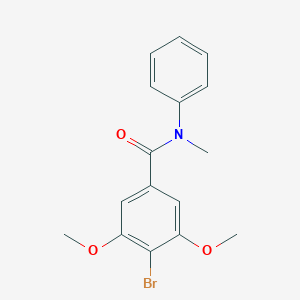![molecular formula C19H17NOS B261786 N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B261786.png)
N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide, also known as BTCP, is a chemical compound that belongs to the class of phenylpiperazine derivatives. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential use in the treatment of various neurological disorders.
Mecanismo De Acción
N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide acts as a potent dopamine reuptake inhibitor, which means it blocks the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This results in an increase in dopamine signaling, which is believed to be responsible for its therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine levels in the brain, which is a key neurotransmitter involved in the regulation of mood, motivation, and reward. It has also been shown to increase locomotor activity and induce hyperactivity in animal models, which is consistent with its dopamine reuptake inhibitor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for dopamine reuptake inhibition. However, its use is limited by its potential for abuse and dependence, as well as its potential for neurotoxicity at high doses.
Direcciones Futuras
Future research on N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide should focus on its potential use in the treatment of various neurological disorders, including Parkinson's disease, ADHD, and drug addiction. Additionally, further studies are needed to investigate its potential for abuse and dependence, as well as its potential for neurotoxicity at high doses. Finally, the development of more selective dopamine reuptake inhibitors with fewer side effects should also be a focus of future research.
Aplicaciones Científicas De Investigación
N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to increase dopamine levels in the brain, which is a key neurotransmitter involved in the regulation of mood, motivation, and reward.
Propiedades
Fórmula molecular |
C19H17NOS |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
4-phenyl-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C19H17NOS/c21-19(20-13-12-18-7-4-14-22-18)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-11,14H,12-13H2,(H,20,21) |
Clave InChI |
JNLZGBFKPDGOKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CS3 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CS3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

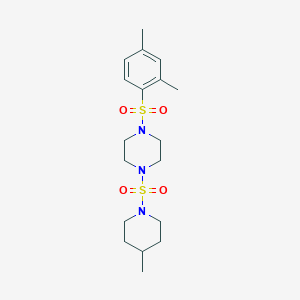
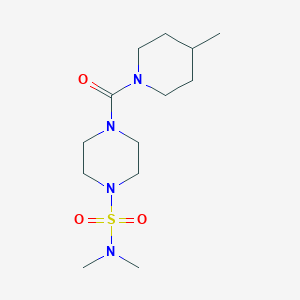
![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B261716.png)
![1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane](/img/structure/B261717.png)
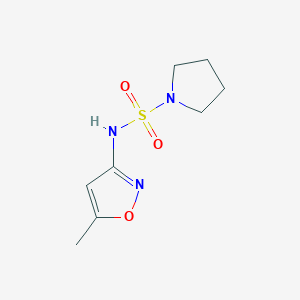
![4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine](/img/structure/B261725.png)
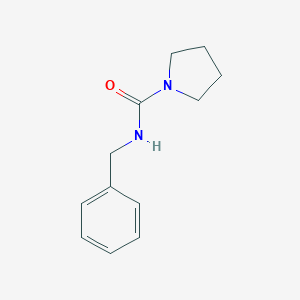
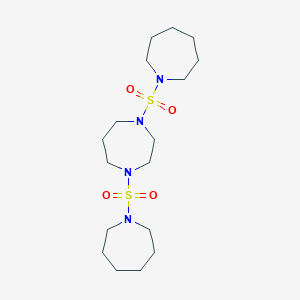
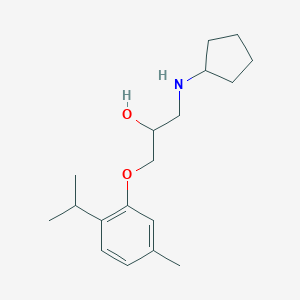
![2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B261736.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B261737.png)
![N-{2-[(2-fluoroanilino)carbonyl]-4-iodophenyl}-2-furamide](/img/structure/B261738.png)
![5-[(2-bromobenzoyl)amino]-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261743.png)
